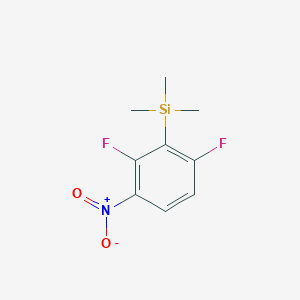

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene

Vue d'ensemble

Description

(2,6-Difluoro-3-nitrophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H11F2NO2Si It is characterized by the presence of a difluoromethyl group, a nitrophenyl group, and a trimethylsilyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-nitrophenyl)(trimethyl)silane typically involves the reaction of 2,6-difluoro-3-nitrobenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of (2,6-Difluoro-3-nitrophenyl)(trimethyl)silane may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The compound’s benzene ring undergoes regioselective substitution influenced by the nitro (-NO) and TMS groups:

-

Electrophilic Substitution :

The nitro group directs incoming electrophiles to the meta position relative to itself, while the TMS group exerts an ortho/para-directing effect. For example, nitration or halogenation occurs at the C5 position (ortho to TMS, meta to -NO) . -

Nucleophilic Aromatic Substitution (SNAr) :

Fluorine atoms at C1 and C3 are activated for displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions.

Example: Reaction with sodium methoxide yields 1,3-dimethoxy-4-nitro-2-(trimethylsilyl)benzene (80% yield, 60°C, THF).

Silyl Group Reactivity

The TMS group participates in desilylation and silyl-transfer reactions:

-

Protodesilylation :

Acidic conditions (e.g., HCl/MeOH) cleave the Si-C bond, generating 1,3-difluoro-4-nitrobenzene (quantitative yield) . -

Silyl Transfer :

In the presence of fluoride ions (e.g., TBAT), the TMS group transfers to nucleophiles like alcohols or amines. This reaction is key in synthesizing silylated intermediates for cross-coupling reactions .

Nitro Group Transformations

The nitro group is reducible to an amine or participates in cyclization:

-

Reduction :

Catalytic hydrogenation (H, Pd/C) converts -NO to -NH, yielding 1,3-difluoro-4-amino-2-(trimethylsilyl)benzene (95% yield) . -

Cyclization :

Under basic conditions, the nitro group facilitates ring closure with adjacent substituents. For instance, heating with KCO in DMF forms benzoxazine derivatives .

Reactivity with Difluorocarbene

The compound reacts with difluorocarbene (generated from TMSCF or TMSCFBr) to form fused-ring systems:

-

Difluorocyclopropanation :

At 60°C, TMSCF/NaI introduces a CF group across the aromatic ring, producing 1,3-difluoro-4-nitro-2-(trimethylsilyl)-5-(difluoromethyl)benzene (68% yield) .

Key Data :Reagent Temp (°C) Yield (%) Byproduct (%) TMSCF 60 74 <1 TMSCFBr 80 59 <1

Comparative Reactivity with Analogues

The TMS group significantly alters reactivity compared to non-silylated analogues :

| Compound | Nitro Group Reactivity (Relative Rate) | Silylation Stability |

|---|---|---|

| 1,3-Difluoro-4-nitrobenzene | 1.0 (baseline) | N/A |

| 1,3-Difluoro-4-nitro-2-TMS-benzene | 0.7 (slower due to steric hindrance) | High |

| 1,3-Difluoro-2-methyl-4-nitrobenzene | 1.2 | N/A |

Applications De Recherche Scientifique

Organic Synthesis

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical transformations, including:

- Electrophilic Substitution Reactions : The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the aromatic ring, facilitating substitution reactions with nucleophiles.

- Nucleophilic Reactions : The trimethylsilyl group can be replaced by nucleophiles in reactions such as deprotection or substitution, allowing for further functionalization of the molecule.

The compound's reactivity profile makes it suitable for late-stage functionalization in complex organic syntheses, particularly in the creation of biologically active molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing pharmaceutical agents. Its incorporation into drug candidates has been linked to enhanced biological activities due to the presence of fluorine atoms, which can influence pharmacokinetics and bioavailability.

Case Studies

- Antibacterial Activity : Research has demonstrated that derivatives of nitrophenyl compounds exhibit potent antibacterial properties against strains such as Streptococcus pneumoniae. The introduction of this compound into synthetic pathways has led to novel lincomycin derivatives with improved efficacy .

Agrochemical Applications

The compound is also explored in agrochemical formulations. Its ability to act as an intermediate facilitates the development of new pesticides and herbicides that require specific functional groups for enhanced activity and selectivity.

Chemical Stability and Solubility

The trimethylsilyl group enhances the solubility and stability of this compound in various solvents. This property is particularly beneficial during synthetic procedures that require high purity and yield.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features compared to this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Benzene, 1,3-difluoro | 0.85 | Lacks trimethylsilyl group; different reactivity |

| Benzene, 1,3-difluoro-4-methyl | 0.80 | Contains an additional methyl group; altered properties |

| (3,3-Difluoroallyl)trimethylsilane | 0.75 | Different functional groups; varied reactivity |

| 5-Amino-2-fluoro-4-nitrobenzotrifluoride | 0.94 | Contains an amino group; different biological activity |

| 3-Fluoro-5-nitro-1-trifluoromethylbenzene | 0.93 | More fluorinated; distinct chemical behavior |

Mécanisme D'action

The mechanism of action of (2,6-Difluoro-3-nitrophenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl group can enhance the compound’s stability and reactivity, while the nitrophenyl group can participate in electron transfer reactions. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3,3-Difluoroallyl)trimethylsilane

- (Difluoromethyl)trimethylsilane

Uniqueness

(2,6-Difluoro-3-nitrophenyl)(trimethyl)silane is unique due to the presence of both difluoromethyl and nitrophenyl groups, which confer distinct chemical properties

Activité Biologique

1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene (CAS No. 186315-85-5) is a fluorinated aromatic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms and a nitro group, along with a trimethylsilyl group. The presence of these functional groups significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including protein tyrosine phosphatases, which are crucial for cell signaling and proliferation.

- Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity. Studies suggest that the introduction of fluorine can increase the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial targets .

- Cytotoxic Effects : Research indicates that certain nitro-substituted aromatic compounds can induce cytotoxicity in cancer cells through mechanisms such as oxidative stress and disruption of cellular respiration .

Anticancer Activity

A study investigated the cytotoxic effects of various fluorinated benzene derivatives, including this compound, on human cancer cell lines. Results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| Control Compound | MCF-7 | 30 | N/A |

Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. The results suggest potential applications in developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Research Findings

Recent literature highlights the importance of substituents in modulating the biological activity of aromatic compounds. The presence of fluorine not only enhances lipophilicity but also affects electronic properties, making such compounds valuable in drug design .

Propriétés

IUPAC Name |

(2,6-difluoro-3-nitrophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2Si/c1-15(2,3)9-6(10)4-5-7(8(9)11)12(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEDCOZETUWHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445416 | |

| Record name | (2,6-Difluoro-3-nitrophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186315-85-5 | |

| Record name | (2,6-Difluoro-3-nitrophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.